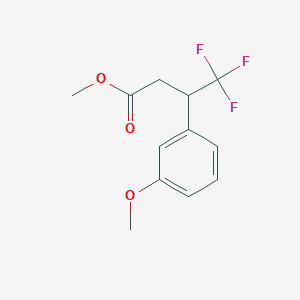
2-(4-Chlorobutyl)-1,3-propanediol
概要
説明
2-(4-Chlorobutyl)-1,3-propanediol is an organic compound with the molecular formula C6H13ClO. It is a derivative of hexanol, where a chlorine atom is substituted at the sixth position and a hydroxymethyl group is attached to the second position. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Chlorobutyl)-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is usually obtained through a series of purification steps, including distillation and crystallization .
化学反応の分析
Types of Reactions
2-(4-Chlorobutyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 6-chlorohexanal.
Reduction: Formation of 6-hydroxy-2-hydroxymethyl-1-hexanol.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorobutyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorobutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and receptors .
類似化合物との比較
Similar Compounds
6-Chloro-1-hexanol: Similar structure but lacks the hydroxymethyl group.
2-Chloro-1-hexanol: Chlorine atom is at the second position instead of the sixth.
6-Bromo-2-hydroxymethyl-1-hexanol: Bromine atom instead of chlorine at the sixth position.
Uniqueness
2-(4-Chlorobutyl)-1,3-propanediol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
特性
分子式 |
C7H15ClO2 |
|---|---|
分子量 |
166.64 g/mol |
IUPAC名 |
2-(4-chlorobutyl)propane-1,3-diol |
InChI |
InChI=1S/C7H15ClO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6H2 |
InChIキー |
KGTLPSIWUXQJME-UHFFFAOYSA-N |
正規SMILES |
C(CCCl)CC(CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)





![4-{[Ethyl(methyl)amino]methyl}aniline](/img/structure/B8688227.png)





